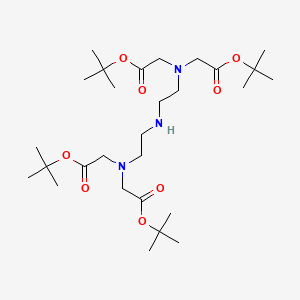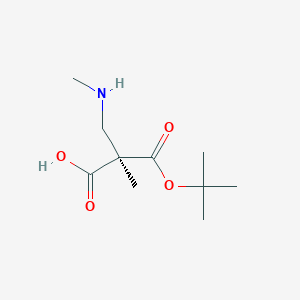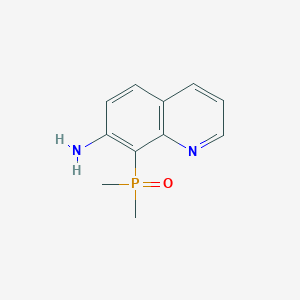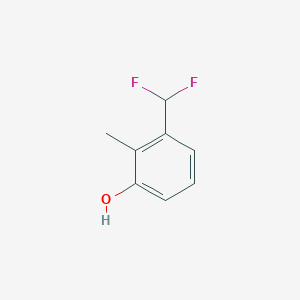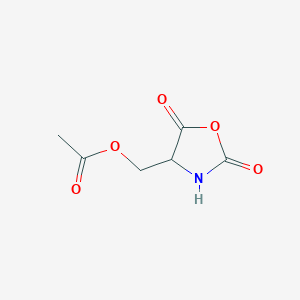
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a phenoxyphenyl ring with tert-butyl and diisopropyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-NCS} \rightarrow \text{R-NH-C(=S)-NHR’} ]
In this case, the specific reactants would be tert-butylamine and 3,5-diisopropyl-4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvent, temperature, and reaction time may be optimized to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: The phenoxyphenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butyl)-3-(4-phenoxyphenyl)thiourea
- 1-(tert-Butyl)-3-(3,5-diisopropylphenyl)thiourea
- 1-(tert-Butyl)-3-(4-isopropylphenyl)thiourea
Uniqueness
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is unique due to the presence of both tert-butyl and diisopropyl groups, which can influence its chemical reactivity and biological activity. The phenoxyphenyl ring adds further complexity, potentially enhancing its interactions with various targets.
Propiedades
Fórmula molecular |
C23H32N2OS |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
1-tert-butyl-3-[4-phenoxy-3,5-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-17(24-22(27)25-23(5,6)7)14-20(16(3)4)21(19)26-18-11-9-8-10-12-18/h8-16H,1-7H3,(H2,24,25,27) |
Clave InChI |
NGBFJHAKKWGOBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1OC2=CC=CC=C2)C(C)C)NC(=S)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


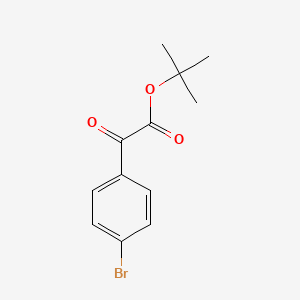
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
